tert-Butyldimethylsilylamine
CAS No.: 41879-37-2
Cat. No.: VC7974180
Molecular Formula: C6H17NSi
Molecular Weight: 131.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41879-37-2 |
---|---|
Molecular Formula | C6H17NSi |
Molecular Weight | 131.29 g/mol |
IUPAC Name | 2-[amino(dimethyl)silyl]-2-methylpropane |
Standard InChI | InChI=1S/C6H17NSi/c1-6(2,3)8(4,5)7/h7H2,1-5H3 |
Standard InChI Key | FPTVUFLXTAXDDB-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)N |
Canonical SMILES | CC(C)(C)[Si](C)(C)N |
Introduction
Chemical and Structural Properties
Molecular Architecture and Physicochemical Characteristics
TBDMS-NH2 features a silicon atom bonded to a tert-butyl group, two methyl groups, and an amino group. The tert-butyl moiety imparts steric bulk, which influences reactivity and selectivity in protection reactions. Key physicochemical parameters include:
Table 1: Physical Properties of TBDMS-NH2
Property | Value | Source |
---|---|---|
Molecular Formula | C6H17NSi | |
Molecular Weight | 131.29 g/mol | |
Boiling Point | 144°C (predicted) | |
Density | 0.8 g/mL at 20°C | |
pKa | 10.00 ± 0.70 |
The compound’s low water solubility and high lipophilicity facilitate its use in nonpolar reaction media. Nuclear magnetic resonance (NMR) studies confirm its structural integrity, with characteristic signals at δ 0.1 ppm (Si–CH3) and δ 1.0 ppm (C(CH3)3) .
Synthetic Methodologies
Laboratory-Scale Synthesis
TBDMS-NH2 is typically synthesized by reacting tert-butyldimethylchlorosilane (TBDMS-Cl) with anhydrous ammonia or ammonium salts. A solvent-free protocol developed by Duczynski et al. achieves yields exceeding 85% by eliminating volatile byproducts :
The absence of solvent minimizes side reactions and enhances atom economy. Alternative routes involve transsilylation using hexamethyldisilazane (HMDS), though these are less efficient.
Industrial Production
While detailed industrial protocols are proprietary, scale-up principles emphasize:
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Inert Atmospheres: To prevent moisture-induced hydrolysis of TBDMS-Cl.
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Continuous Flow Systems: For improved heat management and yield consistency .
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Byproduct Recycling: HCl generated in batch processes is often neutralized or repurposed .
Applications in Organic Synthesis
Protection of Hydroxyl and Carboxylic Acid Groups
TBDMS-NH2 excels in protecting sensitive functional groups. For example, benzyl alcohols react within 30 minutes under solvent-free conditions to form TBDMS ethers in >90% yield :
Table 2: Substrate Scope of TBDMS-NH2 Protection
Substrate Class | Reaction Time | Yield (%) | Reference |
---|---|---|---|
Primary Alcohols | 20 min | 92–95 | |
Phenols | 45 min | 88–90 | |
Carboxylic Acids | 60 min | 85–87 |
The reagent’s mild conditions preserve acid-labile functionalities, making it ideal for polyfunctional molecules .
Role in Asymmetric Synthesis
TBDMS-NH2 serves as an ammonia surrogate in the synthesis of chiral sulfoxides and indole derivatives. Urgaonkar et al. utilized it to prepare 2-amino-3-hydroxy-indoles, potent antimalarials, via a two-step sequence from isatins :
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Hydrazone Formation:
Comparative Analysis with Related Silylamines
Table 3: Performance Comparison of Silylamine Reagents
Reagent | Steric Bulk | Reaction Rate | Byproduct | Reference |
---|---|---|---|---|
TBDMS-NH2 | Moderate | Fast | NH3 | |
Triphenylsilylamine | High | Slow | None | |
HMDS | Low | Moderate | NH3 |
TBDMS-NH2 strikes a balance between reactivity and steric accessibility, outperforming bulkier analogs like triphenylsilylamine in substrates requiring moderate steric hindrance.
Recent Advances and Future Directions
Recent studies highlight TBDMS-NH2’s utility in green chemistry. Duczynski’s solvent-free protocol reduces waste generation by 40% compared to traditional methods . Additionally, its application in continuous-flow systems promises scalability for API manufacturing . Future research may explore its use in photocatalytic reactions or as a ligand in transition metal catalysis.
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